Differentiated Synergistic IC50 in Combination Immunotherapy Models
Preclinical combination studies indicate that CAS 356102-37-9 exhibits synergistic effects when co-administered with immune checkpoint inhibitors at sub-toxic concentrations, with a reported IC50 of 8 μM in relevant cellular assays [1]. In contrast, the analogous acylhydrazone N'-[(1E)-1-(3-aminophenyl)ethylidene]isonicotinohydrazide shows primarily standalone activity without synergistic profile data [2], highlighting the target compound's unique suitability for combination therapy research.
| Evidence Dimension | Cytotoxicity / Synergy IC50 |
|---|---|
| Target Compound Data | IC50 = 8 μM (synergistic with checkpoint inhibitors) |
| Comparator Or Baseline | N'-[(1E)-1-(3-aminophenyl)ethylidene]isonicotinohydrazide: No reported synergy data; standalone activity only |
| Quantified Difference | Not calculable; presence vs. absence of synergy data |
| Conditions | Cell-based viability assays with checkpoint inhibitor co-treatment (exact cell line and inhibitor not fully specified in available source) |
Why This Matters
Procurement for immuno-oncology combination studies requires a compound with demonstrated synergistic potential, which is a distinct advantage over analogs lacking such data.
- [1] Kuujia.com, 'Methyl 2-[(E)-1-(3-aminophenyl)ethylidene]-1-hydrazinecarboxylate: Biological Activity Section', CAS 356102-37-9 Product Page. View Source
- [2] UI ADSABS, 'Crystal design and computational profiling of (E)-N'-(1-(3-aminophenyl)ethylidene)isonicotinohydrazide', 2023. View Source
